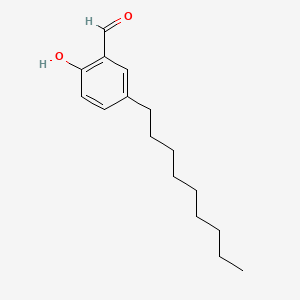

2-Hydroxy-5-nonylbenzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

2-hydroxy-5-nonylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17/h10-13,18H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWIGMQDJSGOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069985 | |

| Record name | Benzaldehyde, 2-hydroxy-5-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63753-10-6 | |

| Record name | 2-Hydroxy-5-nonylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63753-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-hydroxy-5-nonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063753106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-5-nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-5-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nonylsalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Salicylaldehyde Chemistry and Derivatives

Salicylaldehyde (B1680747), or 2-hydroxybenzaldehyde, is a fundamental aromatic aldehyde characterized by a hydroxyl group (-OH) positioned ortho to the aldehyde group (-CHO) on a benzene (B151609) ring. researchgate.net This specific arrangement allows for intramolecular hydrogen bonding and imparts distinct chemical reactivity. Salicylaldehyde and its derivatives are widely utilized as key intermediates in various industrial processes, including the large-scale production of pharmaceuticals. researchgate.net They are valuable precursors for the synthesis of a plethora of heterocyclic systems through multicomponent reactions. researchgate.net

The defining feature of 2-Hydroxy-5-nonylbenzaldehyde is the presence of a long, nine-carbon alkyl chain (a nonyl group) at the 5-position of the salicylaldehyde framework. This substantial non-polar substituent significantly influences the molecule's physical and chemical properties. The nonyl group enhances the compound's solubility in non-polar organic solvents and its lipophilicity, a critical factor in applications such as metal extraction and membrane transport.

The fundamental reactivity of the salicylaldehyde core remains, allowing for a variety of chemical transformations:

Schiff Base Formation: The aldehyde group readily condenses with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). chemicalbook.comacs.org These Schiff bases are excellent chelating ligands capable of forming stable complexes with a wide array of metal ions. chemicalbook.comresearchgate.net

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid (2-hydroxy-5-nonylbenzoic acid) or reduced to a primary alcohol (2-hydroxy-5-nonylbenzyl alcohol). vulcanchem.com

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can participate in various reactions, including etherification and esterification.

The presence of the nonyl group, however, can sterically hinder certain reactions and influences the electronic properties of the aromatic ring, thereby modulating the reactivity of the functional groups.

Overview of Academic Research Trajectories and Significance

Established Synthetic Pathways for Alkyl-Substituted Salicylaldehydes

The synthesis of salicylaldehydes, which are ortho-hydroxybenzaldehydes, from phenolic precursors is a cornerstone of industrial and laboratory organic chemistry. Several classical formylation reactions are widely employed to introduce an aldehyde group onto a phenol (B47542) ring, primarily at the position ortho to the hydroxyl group. wikipedia.org

Commonly utilized methods include:

The Reimer-Tiemann Reaction: This reaction involves the treatment of a phenol with chloroform (B151607) in a basic solution to achieve ortho-formylation. wikipedia.orgnrochemistry.com It is one of the few organic reactions capable of direct formylation of an aromatic ring without a metal catalyst under basic conditions. mychemblog.com

The Duff Reaction: This method uses hexamethylenetetramine (hexamine) as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid, to produce salicylaldehydes. wikipedia.orgwikipedia.orgsemanticscholar.org It is particularly effective for phenols with strongly electron-donating substituents. wikipedia.org

The Vilsmeier-Haack Reaction: This approach introduces a formyl group onto electron-rich aromatic rings using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride or thionyl chloride. ajrconline.orgresearchgate.net

Magnesium-Mediated Formylation: A highly selective method for ortho-formylation involves the use of paraformaldehyde in the presence of magnesium chloride and a base, such as triethylamine (B128534). wikipedia.orgmdma.ch The magnesium ion is believed to play a critical role in directing the formylation to the ortho position through chelation. mdma.ch

These foundational reactions provide the framework for developing specific synthetic routes to complex molecules like this compound.

Exploration of Formylation Reactions for this compound Synthesis

The direct synthesis of this compound predominantly starts from its precursor, 4-nonylphenol (B119669). The challenge lies in selectively introducing a formyl group at one of the two equivalent ortho positions to the hydroxyl group.

Investigations into Reimer-Tiemann Type Reactions and Analogues

The Reimer-Tiemann reaction, while a classic choice for phenol formylation, presents challenges when applied to alkylphenols. researchgate.netrug.nl The reaction of a phenol with chloroform and a strong base generates dichlorocarbene (B158193) as the reactive electrophile. psiberg.com While it exhibits a preference for ortho-substitution, the reaction is often plagued by low yields, typically ranging from 5 to 35 percent for various alkylphenols, and the formation of by-products. researchgate.netsciencemadness.org When para-substituted phenols are subjected to Reimer-Tiemann conditions, abnormal products such as 4,4-disubstituted cyclohexadienones can be formed in addition to the desired aldehyde. researchgate.netrug.nl These significant drawbacks, including the difficulty in handling chloroform and the often unselective nature of the reaction, make it a less attractive industrial process for producing this compound. researchgate.net

Studies on Alternative Formylation Strategies

Given the limitations of the Reimer-Tiemann reaction, alternative formylation strategies have been explored and proven more effective for the synthesis of this compound.

Magnesium-Mediated Ortho-Formylation: This has emerged as a superior method. One patented process describes the preparation of 5-nonylsalicylaldehyde by first forming a magnesium bis-phenoxide from 4-nonylphenol and magnesium methoxide (B1231860). google.com The subsequent reaction with paraformaldehyde in a solvent like toluene (B28343) or xylene yields the target aldehyde. google.com A significant advantage of this method is the high ortho-selectivity, driven by the magnesium ion. mdma.charabjchem.org Another patent details a one-pot synthesis where 4-nonylphenol is reacted with magnesium chloride and triethylamine in toluene, followed by the addition of paraformaldehyde to yield the desired product. patsnap.com This approach avoids the use of hazardous reagents like chloroform and generally provides higher, more selective yields. mdma.chuio.no

The Duff Reaction: The Duff reaction, using hexamine, is another route for the ortho-formylation of phenols. wikipedia.org It proceeds via a Mannich-type mechanism followed by an intramolecular redox step. wikipedia.orgsemanticscholar.org While generally considered inefficient, modifications using silyl (B83357) chlorides like trimethylsilyl (B98337) chloride have been shown to improve yields for certain alkylphenols. ecu.edu

Other Novel Methods: Research into new formylation reagents has yielded further options. A one-pot method for the formylation and dimerization of p-alkyl phenols using 2,4-dichloro-6-methoxy vulcanchem.comevitachem.comtriazine (DCMT)-activated dimethylsulfoxide (DMSO) has been reported. tandfonline.comtandfonline.com Additionally, a new method using formamidine (B1211174) acetate (B1210297) and acetic anhydride (B1165640) has been developed that avoids high temperatures and strong acids or bases. rsc.org

Table 1: Comparison of Selected Formylation Methods for 4-Nonylphenol

| Method | Key Reagents | Starting Material | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH) | 4-Nonylphenol | Elevated temperature, basic aqueous solution. nrochemistry.com | (-) Low yields, formation of by-products, uses hazardous chloroform. researchgate.net |

| Magnesium-Mediated Formylation | Paraformaldehyde, MgCl₂, Triethylamine | 4-Nonylphenol | Toluene or THF as solvent, reflux temperature. google.compatsnap.com | (+) High ortho-selectivity and yield, avoids hazardous reagents. mdma.chuio.no |

| Duff Reaction | Hexamethylenetetramine (Hexamine), Acid | 4-Nonylphenol | Acidic media (e.g., acetic acid), heat. wikipedia.org | (-) Generally inefficient and low yields. wikipedia.orgecu.edu |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry encourage the development of synthetic routes that are environmentally benign. In the context of salicylaldehyde synthesis, this often involves avoiding hazardous solvents and reagents, using catalytic processes, and improving energy efficiency.

The magnesium-mediated formylation of 4-nonylphenol is inherently "greener" than the Reimer-Tiemann reaction as it replaces the toxic and volatile solvent chloroform with less hazardous alternatives like paraformaldehyde. mdma.chuio.no

Furthermore, research on other formylation reactions has explored green methodologies. For instance, the Vilsmeier-Haack reaction has been successfully carried out under solvent-free conditions by grinding the reactants in a mortar and pestle or by using microwave irradiation, leading to good yields and significantly shorter reaction times. ajrconline.org Another approach involves the use of ammonium (B1175870) acetate as a metal-free catalyst for the formylation of phenols with paraformaldehyde in acetic acid, offering mild reaction conditions and simple operation. sioc-journal.cn These strategies represent progress toward more sustainable chemical manufacturing.

Mechanistic Elucidation of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and selectivity. The primary formylation reactions each proceed through distinct mechanistic pathways.

Reimer-Tiemann Reaction Mechanism: The reaction begins with the deprotonation of chloroform by a strong base to form a carbanion, which then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂). nrochemistry.compsiberg.com The electron-rich phenoxide ion (formed from 4-nonylphenol under basic conditions) attacks the dichlorocarbene, preferentially at the ortho position. psiberg.com This preference is attributed to a stabilizing interaction between the phenoxide oxygen and the electrophile. mychemblog.com The resulting intermediate undergoes hydrolysis to yield the final this compound. psiberg.com

Duff Reaction Mechanism: The Duff reaction is understood to be a Mannich-type reaction. semanticscholar.org In an acidic medium, hexamine protonates and opens to form an electrophilic iminium ion. wikipedia.org The phenol attacks this ion, leading to ortho-aminomethylation. semanticscholar.org This is followed by a series of steps including an intramolecular redox reaction, where the benzylic carbon is oxidized to the aldehyde oxidation state, and subsequent hydrolysis to release the salicylaldehyde product. wikipedia.org Theoretical studies suggest that a hydrogen bond between the phenolic proton and the iminium species directs the reaction and establishes the ortho-selectivity by forming a cyclohexa-2,4-dienone intermediate. semanticscholar.org

Magnesium-Mediated Formylation Mechanism: The high ortho-selectivity of this reaction is attributed to chelation. The magnesium ion coordinates to the oxygen of the phenoxide and also to an oxygen atom of paraformaldehyde. arabjchem.org This brings the formylating agent into close proximity with the ortho-carbon of the phenol ring, facilitating a directed electrophilic attack. This pre-organized assembly, likely a six-membered ring-like transition state, effectively blocks reaction at the para position and ensures the formation of the ortho-substituted product, this compound. mdma.charabjchem.org

Derivatization and Functionalization Chemistry of 2 Hydroxy 5 Nonylbenzaldehyde

Synthesis and Isomerism of Oxime Derivatives from 2-Hydroxy-5-nonylbenzaldehyde

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of this compound oxime. evitachem.com This transformation is a cornerstone of its derivatization chemistry. Various synthetic methodologies have been developed to optimize this process, including conventional and greener approaches. evitachem.com Traditional methods often involve the direct reaction of the aldehyde with hydroxylamine under acidic conditions. evitachem.com More recent advancements have focused on environmentally benign syntheses, such as reacting ethyl nonylphenol with hydroxylamine hydrochloride in the presence of a catalyst like acetic acid. evitachem.com Another innovative approach involves the use of a triethylamine-magnesium chloride complex as a catalyst in a one-pot synthesis, which has been shown to yield high conversion rates and product purity. patsnap.com

The synthesis can also be achieved by reacting this compound with hydroxylamine hydrochloride in the presence of different bases and solvents. The choice of reaction conditions can significantly impact the yield and purity of the resulting oxime.

Table 1: Effect of Reaction Conditions on the Synthesis of this compound Oxime

| Alkoxide | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOMe | MeOH | 60 | 92 |

| t-BuOK | THF | 25 | 78 |

This table is based on data from a 2011 optimization study and showcases how different alkoxides and solvents influence the reaction outcome. smolecule.com

Stereochemical Investigations of Oxime Isomers (E/Z)

Oximes derived from aldehydes can exist as two geometric stereoisomers, designated as E and Z (or historically, syn and anti). wikipedia.org The configuration of these isomers is determined by the spatial arrangement of the hydroxyl group relative to the other substituent on the imine double bond. In the case of this compound oxime, the IUPAC name 2-[(E)-hydroxyiminomethyl]-4-nonylphenol indicates the existence of the E-isomer. nih.gov

The stereochemistry of oximes can be crucial for their biological activity and chemical reactivity. semanticscholar.org While both E and Z isomers are theoretically possible, one isomer is often thermodynamically more stable or kinetically favored during synthesis. Investigations into related oxime systems have shown that the E-isomer can be stabilized by intermolecular hydrogen bonds in the solid state. semanticscholar.org It has been noted that for some oximes, both E and Z configurations can be observed, with the ratio depending on the solvent and conditions. uniroma1.it

Kinetic Studies of Oxime Formation

The rate of oxime formation from this compound is influenced by several factors, including pH, initial reactant concentrations, and the presence of catalysts. asianpubs.org Studies on the degradation of the resulting oxime have shown that the reaction kinetics can be complex. For instance, the ozone-mediated degradation of this compound oxime follows pseudo-first-order kinetics, with the degradation efficiency peaking at a pH of 9. vulcanchem.com This suggests that the stability and reactivity of the oxime are highly dependent on the environmental conditions.

The formation of the oxime itself is a reversible reaction, and the position of the equilibrium can be influenced by the reaction conditions. vanderbilt.edu The use of magnesium-based catalysts, such as Mg(OEt)₂, can enhance the reaction kinetics by coordinating to the carbonyl oxygen of the aldehyde, thereby facilitating the nucleophilic attack by hydroxylamine. smolecule.com This catalytic approach has been shown to reduce reaction times and improve yields. smolecule.com

Exploration of Other Functional Group Transformations and Condensation Reactions

Beyond oximation, the aldehyde and hydroxyl functional groups of this compound allow for a variety of other chemical transformations.

The aldehyde group can be oxidized to a carboxylic acid, 2-hydroxy-5-nonylbenzoic acid, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). vulcanchem.com Conversely, it can be reduced to a primary alcohol, 2-hydroxy-5-nonylbenzyl alcohol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vulcanchem.com

The hydroxyl group can participate in etherification reactions with alkyl halides or esterification reactions with acyl chlorides, allowing for the modification of the compound's solubility and reactivity. vulcanchem.com

Furthermore, this compound can undergo condensation reactions. One notable example is the aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction. byjus.com In a crossed aldol condensation, this compound can react with another carbonyl compound, such as acetone, in the presence of a base to form a β-hydroxy ketone. iitk.ac.in The presence of the α-hydrogen on the other carbonyl compound is crucial for this reaction to proceed. byjus.com

Rational Design and Synthesis of Complex Architectures Derived from this compound

The reactivity of this compound and its derivatives makes it a valuable building block for the synthesis of more complex molecular architectures. The oxime derivative, in particular, is known for its ability to form stable complexes with metal ions, a property that is exploited in various applications. evitachem.comcymitquimica.com

The synthesis of such complex structures often involves multi-step reaction sequences. For example, the oxime can be used as a ligand to create metal complexes with specific catalytic or material properties. cymitquimica.com A study on molybdenum complexes demonstrated the synthesis of mononuclear and dinuclear complexes from a ligand derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide. mdpi.com These complexes exhibited catalytic activity in oxidation reactions. mdpi.com

The aldehyde can also serve as a starting point for the construction of heterocyclic compounds or polymers. The functional groups provide handles for further chemical modifications, enabling the rational design of molecules with tailored properties for applications in materials science and catalysis. The polymerization of related compounds can be promoted by catalysts, leading to the formation of complex hydrocarbon structures. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound oxime |

| Toluene (B28343) |

| Magnesium chloride |

| Triethylamine (B128534) |

| Nonylphenol |

| Polyformaldehyde |

| Methanol |

| Hydroxylamine hydrochloride |

| Acetic acid |

| Sodium methoxide (B1231860) (NaOMe) |

| Potassium tert-butoxide (t-BuOK) |

| Potassium hydroxide (B78521) (KOH) |

| Tetrahydrofuran (THF) |

| Ethanol (B145695) (EtOH) |

| 2-Hydroxy-5-nonylbenzoic acid |

| Potassium permanganate (KMnO₄) |

| 2-Hydroxy-5-nonylbenzyl alcohol |

| Sodium borohydride (NaBH₄) |

| Lithium aluminum hydride (LiAlH₄) |

| Acetone |

| 2-hydroxy-5-nitrobenzaldehyde |

| Benzhydrazide |

| Molybdenum |

| Ethyl nonylphenol |

| Magnesium ethoxide (Mg(OEt)₂) |

| 4-Nonylphenol (B119669) |

| 2-hydroxy-5-nonylacetophenone oxime |

| 2-hydroxy-5-nonylbenzophenone oxime |

| Salicylaldoxime |

| 2,2-bis(hydroxymethyl)propionic acid |

| 3-hydroxy-2,2-bis(hydroxymethyl)propionic acid |

| Phenylglycine |

| 3-hydroxy-2,2-dimethylpropionaldehyde |

| Formaldehyde |

| Isobutyraldehyde |

| 11H-Indeno[1,2-b]quinoxalin-11-one oxime |

| Tryptanthrin-6-oxime |

| Dimethyl sulfoxide-d6 |

| 2-ethyl-1-hexanol |

| Ethyl 3-oxobutanoate |

| Ethyl acetoacetate |

| 4-hydroxy-4-phenyl-2-butanone |

| Ethyl 2-hydroxycyclohexanecarboxylate |

| Diacetone alcohol |

| Vanillin |

| Cinnamaldehyde |

| Erythromycin |

| Ibuprofen |

| Acetophenone |

| Cardanol |

| Anacardic acid |

| 8-(3-hydroxyphenyl)octanal |

| 8-(3,5-dihydroxyphenyl)octanal |

| 8-(3-hydroxy-2-carboxyphenyl)octanal |

| Butanal |

| Heptanal |

| 3-octylphenol |

| 3-benzyloxybenzaldehyde |

| N,N′-bis[1-biphenyl-2-hydroxyimino-2-(4-chloroanilino)-1-ethylidene]-1,4-phenylenediamine |

| Bisphenol A |

| PCB |

| DDT |

| 2,2-dimethylolpropionaldehyde |

| 2,2-dimethylolpropionic acid |

| Sulfuric acid |

| 4-chloroaniline |

| Biphenyl |

| Phenylenediamine |

| Acetaldehyde |

| Aluminum isopropoxide |

| n-hexane |

| Silica gel |

| Cyclooctene |

| Linalool |

| Pyridine |

| γ-picoline |

| 4,4'-bipyridine |

| Acetylacetone |

| 5-Nonylsalicylaldehyde |

| 5-nonyl salicylaldehyde (B1680747) |

| 2-hydroxy-5-nonyl benzaldehyde (B42025) |

| 5-nonyl-salicylaldoxime |

| 2-Hydroxy-5-nonyl-benzaldoxime |

| 5-nonyl-2-hydroxybenzaldoxime |

| 2-Hydroxy-5-nonyl-benzaldehyde oxime |

| 2-[(E)-hydroxyiminomethyl]-4-nonylphenol |

| 6-[(hydroxyamino)methylidene]-4-nonyl-1-cyclohexa-2,4-dienone |

| 2-[(Z)-hydroxyiminomethyl]-4-nonylphenol |

| 2-hydroxy-5-nonylacetophenone |

| 2-hydroxy-5-nonylbenzophenone |

| Naphthalene-1,6-dicarboxaldehyde |

| 7-Chloronaphthalene-2-sulfonic acid |

| Naphthalene-1,3-dicarboxaldehyde |

| 1-Methoxy-8-phenylnaphthalene |

| 2-Iodo-naphthalene-1-carbonitrile |

| 1-Chloro-5-methylnaphthalene |

| Nickel bis(dimethylglyoximate) |

| Dimethylglyoxime |

| Polyacrylamidoxime |

| Uranyl |

| Caprolactam |

| Cyclohexanone |

| Ethyl acetate (B1210297) |

| Polyesters |

| Polycarbonates |

| Terpenes |

| Alkaloids |

| Cyclobutanol oximes |

| 2-(Hydroxyimino)aldehydes |

| 2-hydroxyarylaldehydes |

| Cyclononane |

| Cyclodecane |

| Cyclopentadecane |

| 2-hydroxy-2-methylpentanal |

| 5-ethyl-4-methyl-4-hepten-3-one |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 5 Nonylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of 2-Hydroxy-5-nonylbenzaldehyde. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the aromatic protons, the aldehydic proton, the hydroxyl proton, and the aliphatic protons of the nonyl chain. The aromatic protons typically appear as multiplets in the downfield region, with their specific chemical shifts and coupling patterns revealing their substitution pattern on the benzene (B151609) ring. The aldehydic proton shows a distinct singlet further downfield due to the electron-withdrawing effect of the carbonyl group. The phenolic hydroxyl proton signal is often broad and its chemical shift can be concentration-dependent. The protons of the nonyl chain give rise to a series of signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. nih.gov The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift. The aromatic carbons also resonate in the downfield region, with their shifts influenced by the hydroxyl and nonyl substituents. The carbon atoms of the long nonyl chain appear in the upfield aliphatic region of the spectrum.

A derivative, 2-Hydroxy-3-nitro-5-nonylbenzaldehyde, has been analyzed using ¹³C NMR, providing comparative data for understanding the electronic effects of different substituents on the benzaldehyde (B42025) core. rsc.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Benzaldehyde Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| 2-Hydroxybenzaldehyde | ¹H | ~9.8 | s | Aldehyde (-CHO) |

| ~11.0 | s (broad) | Hydroxyl (-OH) | ||

| ~6.9-7.6 | m | Aromatic (Ar-H) | ||

| 2-Hydroxy-5-methoxybenzaldehyde | ¹H | 9.84 | s | Aldehyde (-CHO) |

| 10.89 | s | Hydroxyl (-OH) | ||

| 7.15 | d | Ar-H | ||

| 7.08 | dd | Ar-H | ||

| 6.95 | d | Ar-H | ||

| 3.78 | s | Methoxy (B1213986) (-OCH₃) | ||

| 2-Hydroxybenzaldehyde | ¹³C | ~196 | Carbonyl (C=O) | |

| ~161 | C-OH | |||

| ~120-137 | Aromatic (Ar-C) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data for 2-Hydroxybenzaldehyde and its methoxy derivative are provided for comparative purposes. chemicalbook.comhmdb.ca

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers valuable insights into the functional groups and molecular vibrations of this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The sharp, strong absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the nonyl chain are observed around 2950-2850 cm⁻¹. The vapor phase IR spectrum of this compound has been documented. nih.gov For comparison, the IR spectrum of the related compound 2-hydroxy-5-nitrobenzaldehyde (B32719) shows characteristic peaks for its functional groups. nist.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C=O stretch often show strong signals. The symmetric stretching of the C=C bonds in the benzene ring gives rise to prominent bands. Raman spectroscopy is particularly sensitive to non-polar bonds and can be useful for analyzing the hydrocarbon backbone of the nonyl group. The Raman spectra of related hydroxy-substituted aromatic compounds have been studied, providing a basis for interpreting the spectrum of this compound. researchgate.netresearchgate.net The technique is also highly sensitive to chromophoric structures within molecules. usda.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | ~3300 | Weak | Broad (IR) |

| C-H Stretch (Aliphatic) | ~2925, 2855 | Strong | Strong |

| C=O Stretch (Aldehyde) | ~1660 | Strong | Strong |

| C=C Stretch (Aromatic) | ~1600, 1480 | Strong | Medium-Strong |

Note: The listed frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Studies

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound. The presence of the benzene ring conjugated with the carbonyl group creates a chromophore that absorbs light in the ultraviolet and visible regions.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic system to the π* antibonding orbitals. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. For instance, the UV-Vis spectral analysis of a related compound, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, has been studied both experimentally and theoretically to understand its electronic transitions. malayajournal.org

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition | Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) | Solvent Effects |

| π → π | ~250-280 | High | Bathochromic or hypsochromic shift depending on solvent polarity |

| n → π | ~320-350 | Low | Hypsochromic (blue) shift in polar solvents |

Note: The specific λmax values can vary based on the solvent used for the analysis.

High-Resolution Mass Spectrometry for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of this compound.

HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₆H₂₄O₂. nih.gov The exact mass of the molecule is calculated based on the most abundant isotopes of its constituent elements. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from other spectroscopic methods. A GC-MS spectrum for this compound is available, which provides information on its fragmentation pattern under electron ionization. nih.gov

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₂₄O₂ |

| Nominal Mass | 248 |

| Exact Mass (Monoisotopic) | 248.17763 |

| Calculated Molecular Weight | 248.36 g/mol |

Source: PubChem. nih.gov

X-ray Crystallography of this compound and Related Crystalline Derivatives

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. libretexts.org This data would reveal the planarity of the benzene ring, the conformation of the aldehyde group relative to the ring, and the extended structure of the nonyl chain. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals forces, which dictate the packing of the molecules in the crystal lattice. The study of crystal structures of derivatives, such as metal complexes of related oximes, can also provide insights into the coordination chemistry and potential applications of these ligands. semanticscholar.org

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 5 Nonylbenzaldehyde

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For derivatives of salicylaldehyde (B1680747), DFT has been effectively employed to understand their geometric and electronic properties.

Theoretical studies on related salicylaldehyde derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to optimize molecular geometries. chemicalbook.com These calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles in the gas phase, which can then be compared with experimental data if available. For instance, in a study on a substituted salicylaldehyde, the calculated C=N and C-O bond lengths were found to be in good agreement with X-ray crystallography data. chemicalbook.com

The electronic properties of salicylaldehyde derivatives are also a key focus of DFT studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. For a series of salicylaldehyde thiosemicarbazones, the HOMO-LUMO energy gaps were computed to be in the range of 4.133 to 4.186 eV, indicating their relative stabilities. researchgate.net The distribution of these frontier orbitals reveals the regions of the molecule that are most likely to be involved in electron donation (HOMO) and acceptance (LUMO). Typically, in salicylaldehyde derivatives, the HOMO and LUMO are delocalized over the π-system of the aromatic ring and the conjugated side chain. chemicalbook.com

Furthermore, DFT calculations can elucidate the nature of intramolecular hydrogen bonding, a key feature in 2-Hydroxy-5-nonylbenzaldehyde between the hydroxyl group and the aldehyde oxygen. Studies on similar molecules have shown how substituents on the aromatic ring can modulate the strength of this hydrogen bond. nih.govacs.org The nonyl group in the 5-position of this compound, being an electron-donating group, is expected to influence the electronic distribution and thereby the characteristics of the intramolecular hydrogen bond.

Table 1: Representative DFT-Calculated Parameters for Salicylaldehyde Derivatives

| Parameter | Typical Calculated Value Range | Significance |

| HOMO-LUMO Gap (eV) | 4.1 - 4.2 | Indicates chemical reactivity and stability. |

| C=O Bond Length (Å) | ~1.23 | Characterizes the carbonyl group. |

| O-H Bond Length (Å) | ~0.97 | Relates to the hydroxyl group. |

| Intramolecular H-bond Distance (Å) | 1.6 - 1.8 | Indicates the strength of the hydrogen bond. |

Note: The values presented are typical ranges observed for related salicylaldehyde derivatives and are for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic and Thermodynamic Properties

While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior and thermodynamic properties over time. MD simulations are particularly useful for a molecule like this compound with its flexible nonyl chain.

A comprehensive MD simulation study was conducted on 5-Nonylsalicylaldoxime (NSAO), the oxime derivative of this compound and a very close structural analog. researchgate.net This study provides significant insights that can be extrapolated to understand the behavior of this compound. The research aimed to understand the structural, dynamic, and thermodynamic features of NSAO. researchgate.net

Thermodynamic properties such as enthalpy and Gibbs free energy can also be estimated from MD simulations, often in conjunction with other methods. For instance, in a study related to copper extraction using this compound oxime, thermodynamic data indicated that the extraction process is endothermic. researchgate.net While this study focused on a specific application, it highlights the potential of computational methods to derive thermodynamic parameters.

The flexibility of the nonyl chain is a key aspect that MD simulations can explore in detail. The various conformations adopted by the alkyl chain over time, and how these conformations affect the molecule's interaction with its environment (e.g., solvents or other molecules), can be monitored. This is crucial for understanding phenomena like self-assembly and interaction with interfaces. Studies on other long-chain alkyl-substituted molecules have shown how the chain's flexibility and orientation are critical to their function. nih.govresearchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Approaches

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and UV-Visible spectra. These predictions can aid in the identification and characterization of molecules.

For salicylaldehyde derivatives, DFT calculations have been successfully used to compute vibrational frequencies. researchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and other effects, generally show good agreement with experimental FT-IR and FT-Raman spectra. scifiniti.com This allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, one would expect to see characteristic bands for the O-H stretch (involved in hydrogen bonding), the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and the nonyl chain, and various bending and deformation modes.

UV-Visible spectra, which provide information about electronic transitions, can also be simulated using time-dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For salicylaldehyde derivatives, the electronic transitions are typically of the π → π* type, localized on the aromatic system. researchgate.netscifiniti.com The position of the absorption bands can be sensitive to the substitution pattern on the aromatic ring and the solvent environment.

Table 2: Predicted Spectroscopic Features for this compound based on Analog Studies

| Spectroscopy | Predicted Feature | Corresponding Molecular Motion/Transition |

| FT-IR | Broad band ~3100-3400 cm⁻¹ | O-H stretching (intramolecularly hydrogen-bonded) |

| FT-IR | Band ~1650-1680 cm⁻¹ | C=O stretching of the aldehyde group |

| FT-IR | Bands ~2850-2960 cm⁻¹ | C-H stretching of the nonyl chain |

| UV-Vis | Absorption band ~300-350 nm | π → π* electronic transition in the aromatic system |

Note: These are predicted ranges based on studies of similar compounds. Experimental verification is necessary for precise values.

Analysis of Intermolecular Interactions and Self-Assembly Phenomena

The structure of this compound, with its polar head (hydroxyl and aldehyde groups) and a long non-polar tail (nonyl chain), suggests a propensity for self-assembly and complex intermolecular interactions. Computational methods are well-suited to explore these phenomena.

MD simulations are particularly powerful for studying the aggregation and self-assembly of amphiphilic molecules. The simulations can track the interactions between multiple molecules over time, revealing how they orient themselves to minimize unfavorable interactions and maximize favorable ones, such as hydrogen bonding and van der Waals forces. For this compound, one could expect the formation of aggregates or micelles in certain solvents, with the polar heads interacting with each other and the nonyl tails extending outwards or clustering together. The aforementioned study on its oxime analog, NSAO, touched upon its dimerization. researchgate.net

The analysis of intermolecular interactions can be further detailed using quantum chemical methods. For example, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of hydrogen bonds and other non-covalent interactions within molecular dimers or larger clusters. Natural Bond Orbital (NBO) analysis, another tool, can provide insights into charge transfer and orbital interactions between molecules. researchgate.net

The long nonyl chain plays a dominant role in the intermolecular interactions through van der Waals forces. The packing and entanglement of these chains in condensed phases would significantly influence the material properties. The study of asphaltene aggregation, which involves molecules with aromatic cores and aliphatic chains, provides a relevant parallel for how such structures can lead to complex hierarchical assembly. acs.org

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view chemical reactivity and elucidate reaction mechanisms. For this compound, several types of reactions can be computationally investigated.

The reactivity of the aldehyde group is a primary area of interest. Theoretical studies can model nucleophilic addition reactions to the carbonyl carbon, which is a fundamental reaction of aldehydes. By calculating the energy profile of the reaction pathway, including the transition state, activation energies can be determined. This information is crucial for understanding the kinetics of such reactions.

The phenolic hydroxyl group also contributes to the molecule's reactivity. Its acidity (pKa) can be predicted using computational methods. Furthermore, the interplay between the hydroxyl and aldehyde groups, particularly through the intramolecular hydrogen bond, can influence the reactivity of both functional groups. Studies on salicylaldehyde hydrazones have shown how the substituent effect can modulate the properties of the reactive centers. nih.gov

DFT calculations can also be used to study the molecule's potential as a ligand in coordination chemistry. The interaction of the oxygen atoms of the hydroxyl and aldehyde groups with metal ions can be modeled to predict the structure and stability of the resulting metal complexes. The binding energies and geometries of these complexes can be calculated, providing insights into the chelation properties of this compound. Research on other substituted salicylaldehydes has demonstrated their ability to form stable complexes with various metal ions. mdpi.comnih.gov

Coordination Chemistry and Ligand Design Using 2 Hydroxy 5 Nonylbenzaldehyde Derivatives

Design and Synthesis of Schiff Base Ligands from 2-Hydroxy-5-nonylbenzaldehyde

Schiff bases are typically synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. jmchemsci.commdpi.com In the case of this compound, the aldehyde group readily reacts with a variety of primary amines to form the corresponding imine or azomethine group (-C=N-), which is characteristic of Schiff bases. jmchemsci.comtsijournals.com The general synthesis involves refluxing equimolar amounts of this compound and the desired primary amine in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. jmchemsci.comresearchgate.net The reaction is typically straightforward and can often be driven to completion by the removal of water.

Monodentate amines (e.g., aniline (B41778) derivatives) will yield bidentate ligands, coordinating through the phenolic oxygen and the imine nitrogen.

Diamine linkers (e.g., ethylenediamine, propylenediamine) will result in tetradentate ligands capable of forming stable complexes with a single metal ion or bridging two metal centers. researchgate.net

The general structure of a Schiff base ligand derived from this compound is characterized by the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom, which is a common feature of salicylaldehyde-derived Schiff bases. jmchemsci.com

Table 1: Examples of Schiff Base Ligand Synthesis from Salicylaldehyde (B1680747) Derivatives This table presents generalized synthetic approaches based on related compounds due to the absence of specific literature for this compound.

| Aldehyde Precursor | Amine Precursor | Typical Solvent | Reaction Conditions | Resulting Ligand Type |

| 2-hydroxy-5-nitrobenzaldehyde (B32719) | p-anisidine | Ethanol | Reflux | Bidentate |

| Salicylaldehyde | o-phenylenediamine | Methanol | Reflux | Tetradentate |

| 2-hydroxy-1-naphthaldehyde | 2-aminopyrazine | Not specified | Not specified | Bidentate |

| 2-hydroxybenzaldehyde | (Z)-3-hydrazineylideneindolin-2-one | Methanol | Reflux with acetic acid | Multidentate |

Metal Complex Formation and Characterization with this compound-derived Ligands

Schiff bases derived from this compound are expected to be excellent chelating agents for a wide range of metal ions, forming stable complexes. The deprotonated phenolic oxygen and the imine nitrogen atom are the primary coordination sites.

The synthesis of transition metal complexes with these ligands typically involves the reaction of the pre-synthesized Schiff base with a metal salt (e.g., chloride, nitrate, or acetate) in an appropriate solvent. jmchemsci.comresearchgate.net In some cases, a template synthesis is employed, where the metal ion is present during the condensation reaction between the aldehyde and amine, directing the formation of the ligand around the metal center.

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: A key indicator of complex formation is the shift in the ν(C=N) stretching frequency of the imine group upon coordination to the metal ion. The disappearance of the broad ν(O-H) band of the free ligand confirms the deprotonation of the phenolic hydroxyl group and its coordination to the metal. jmchemsci.comresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. uokerbala.edu.iq

Molar Conductivity Measurements: These measurements help to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net

Elemental Analysis: Confirms the stoichiometry of the metal-ligand complex. researchgate.net

While no specific crystal structures for metal complexes of this compound Schiff bases were found in the reviewed literature, related structures, such as those of copper(II) complexes with Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde, have been determined by single-crystal X-ray diffraction, often revealing distorted square planar or octahedral geometries. jmchemsci.com

The coordination chemistry of lanthanide (Ln) and actinide (An) ions with Schiff base ligands is an active area of research, driven by the interesting magnetic and luminescent properties of these elements. mdpi.com Schiff bases derived from salicylaldehyde analogues are known to form stable complexes with lanthanide ions. mdpi.com These complexes often exhibit high coordination numbers (typically 8 or 9), which are accommodated by the coordination of additional ligands, such as solvent molecules (e.g., DMF, water) or anions (e.g., nitrate). mdpi.com

The synthesis of lanthanide complexes often follows similar procedures to those for transition metals, reacting the Schiff base ligand with a lanthanide salt. mdpi.com Characterization relies heavily on spectroscopic methods. For instance, in the IR spectra, the coordination of the ligand is confirmed by shifts in the characteristic bands. The electronic spectra of lanthanide complexes are characterized by f-f transitions, which are typically sharp and less influenced by the ligand field compared to d-d transitions in transition metals.

Although no specific studies on lanthanide or actinide complexes with Schiff bases derived from this compound were identified, the principles established for other salicylaldehyde-based ligands would apply. The nonyl group would enhance the solubility of such complexes in organic solvents, which could be advantageous for applications in homogeneous catalysis or as luminescent probes in non-aqueous environments.

Electronic and Magnetic Properties of Metal-Ligand Coordination Compounds

The electronic and magnetic properties of metal complexes are dictated by the nature of the metal ion and the ligand field environment. For transition metal complexes of this compound Schiff bases, these properties would be analogous to other salicylaldehyde-based systems.

Copper(II) complexes , with a d9 electronic configuration, are often paramagnetic and exhibit magnetic moments close to the spin-only value of 1.73 B.M. The geometry of the complex (e.g., square planar vs. distorted octahedral) influences the exact value. researchgate.net

Nickel(II) complexes (d8) can be either diamagnetic (square planar) or paramagnetic (octahedral or tetrahedral). mdpi.com

Cobalt(II) complexes (d7) are typically paramagnetic, with magnetic moments that can help distinguish between different geometries. mdpi.com

Zinc(II) complexes (d10) are expected to be diamagnetic. researchgate.net

Table 2: Typical Magnetic Properties of Transition Metal Schiff Base Complexes This table is based on data from related Schiff base complexes.

| Metal Ion | Electronic Configuration | Typical Geometry | Magnetic Behavior | Typical Magnetic Moment (µeff, B.M.) |

| Co(II) | d7 | Octahedral | Paramagnetic | 4.3 - 5.2 |

| Ni(II) | d8 | Octahedral | Paramagnetic | 2.8 - 3.5 |

| Cu(II) | d9 | Square Planar/Octahedral | Paramagnetic | 1.7 - 2.2 |

| Zn(II) | d10 | Tetrahedral/Octahedral | Diamagnetic | 0 |

For lanthanide complexes, the magnetic properties arise from the unpaired 4f electrons. These electrons are well-shielded from the ligand field, resulting in magnetic moments that are close to those of the free ions. Some lanthanide complexes, particularly those of Dy(III) and Tb(III), are known to exhibit single-molecule magnet (SMM) behavior. mdpi.com

Thermodynamics and Kinetics of Metal Chelation by this compound Derivatives

The thermodynamics of metal complex formation are described by stability constants (K) or their logarithms (log K), which quantify the strength of the metal-ligand interaction in solution. jmchemsci.com The chelate effect, where multidentate ligands form more stable complexes than a corresponding number of monodentate ligands, is a key thermodynamic principle. Schiff bases derived from this compound, especially the tetradentate versions, are expected to form highly stable complexes with metal ions due to this effect.

The stability of metal chelates is influenced by several factors, including:

The nature of the metal ion (e.g., charge, ionic radius). The Irving-Williams series (Mn2+ < Fe2+ < Co2+ < Ni2+ < Cu2+ > Zn2+) often describes the relative stability of complexes with divalent first-row transition metals.

The nature of the ligand, including the number and type of donor atoms and the number and size of the chelate rings formed. Five- and six-membered chelate rings are generally the most stable. jmchemsci.com

Potentiometric titration is a common experimental method used to determine the protonation constants of the ligand and the stability constants of the resulting metal complexes in solution. researchgate.net

Applications in Separation Science and Hydrometallurgy Utilizing 2 Hydroxy 5 Nonylbenzaldehyde Oxime

Liquid-Liquid Extraction Systems for Selective Metal Ion Recovery (e.g., Copper, Nickel)

Liquid-liquid extraction, or solvent extraction (SX), is a primary application for 2-hydroxy-5-nonylbenzaldehyde oxime in hydrometallurgy. This technology is crucial for the recovery and purification of metals like copper from low-grade ores and process streams. scielo.org.zagoogle.comscielo.org.za The process involves contacting an aqueous solution containing the metal ions (the pregnant leach solution) with an organic phase composed of the oxime extractant dissolved in a hydrocarbon diluent, such as kerosene. scielo.org.zagoogle.com

The extraction of divalent metal ions like copper (Cu²⁺) by this compound oxime (represented as RH) is a pH-dependent equilibrium reaction. The oxime releases a proton (H⁺) into the aqueous phase in exchange for the metal ion, forming a neutral metal-extractant complex that is soluble in the organic phase. basf.com The general equation for this extraction is:

Cu²⁺ (aq) + 2RH (org) ⇌ CuR₂ (org) + 2H⁺ (aq)

This equilibrium allows for the selective extraction of copper from more acidic solutions compared to other metals like nickel. scielo.org.za The efficiency of copper extraction increases with a higher equilibrium pH of the aqueous phase. For instance, studies using related hydroxyoxime mixtures show a significant increase in copper extraction as the pH rises, while nickel extraction remains minimal in the same range, demonstrating the basis for their separation. saimm.co.za

For example, in a system using a blend containing 5-nonylsalicylaldoxime (LIX® 984N), copper extraction rises sharply from 61% to 91% as the equilibrium pH increases from 0.36 to 0.91, whereas nickel extraction stays below 8% in a similar pH range. saimm.co.za The concentration of the extractant in the organic phase also plays a critical role; increasing the oxime concentration leads to a higher percentage of metal extraction until the reagent is saturated. scielo.org.za After extraction, the metal is recovered from the loaded organic phase in a process called stripping, where the organic phase is contacted with a strong acid solution, reversing the extraction reaction. google.comrsc.org

| Equilibrium pH | Copper Extraction (%) |

|---|---|

| 0.36 | 61 |

| 0.53 | 78 |

| 0.61 | 87 |

| 0.71 | 88 |

| 0.91 | 91 |

Data derived from studies on hydroxyoxime blends containing 5-nonylsalicylaldoxime. scielo.org.zasaimm.co.za

Membrane-Based Separation Technologies (e.g., Pseudo-Emulsion Membranes, Polymer Inclusion Membranes)

Beyond conventional liquid-liquid extraction, this compound oxime is utilized in advanced membrane-based separation technologies, which offer advantages such as reduced solvent inventory, smaller footprint, and combined extraction and stripping in a single stage.

Pseudo-Emulsion Based Hollow Fiber Strip Dispersion (PEHFSD): This technique, also known as pseudo-emulsion membrane with strip dispersion (PEMSD), uses the oxime as a mobile carrier or ionophore. smolecule.comsemanticscholar.org In this system, a water-in-oil pseudo-emulsion is created by dispersing an internal stripping solution (e.g., sulfuric acid) within the organic phase containing the oxime. This emulsion is then circulated against an external aqueous feed phase, often through a hollow fiber membrane contactor. mdpi.comresearchgate.net The oxime facilitates the transport of metal ions, like copper, from the feed phase, across the organic membrane, to the internal stripping phase. smolecule.com This technology has demonstrated high efficiency, achieving over 95% copper extraction from dilute acidic wastewater. smolecule.com

Polymer Inclusion Membranes (PIMs): PIMs are another promising membrane technology for selective metal separation. nih.govresearchgate.netmdpi.com A PIM typically consists of a base polymer (e.g., polyvinyl chloride - PVC or cellulose (B213188) triacetate - CTA), a plasticizer, and a carrier (extractant) physically entrapped within the polymer matrix. nih.gov this compound oxime is an ideal candidate for use as a carrier in PIMs for copper recovery due to its high selectivity. The transport mechanism in a PIM involves the carrier diffusing within the membrane to the feed solution interface, where it selectively complexes with the target metal ion. This complex then diffuses to the other side of themembrane, releasing the metal ion into a stripping solution. nih.gov This process allows for the continuous and selective transport of metal ions against their concentration gradient. While extensive research has been conducted on various carriers in PIMs, the application of specific aldoximes like 5-nonylsalicylaldoxime aligns with the principles of creating highly selective and stable membranes for metal recovery. mdpi.commdpi.com

Studies on Metal Ion Selectivity and Extraction Efficiency

The commercial success of this compound oxime in hydrometallurgy is largely due to its exceptional selectivity for copper(II) over other metal ions commonly found in leach liquors, particularly ferric iron (Fe³⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺). smolecule.combasf.comsemanticscholar.org The unique molecular structure of the aldoxime creates a "pseudomacrocyclic" cavity that is optimally sized for the copper ion, contributing to its high selectivity. smolecule.com

The selectivity is quantified by the separation factor (β), which is the ratio of the distribution coefficients of two different metals. Studies have reported high separation factors for copper over other metals using extractants based on or similar to this compound oxime. smolecule.comsemanticscholar.org Furthermore, the extraction efficiency is very high, often exceeding 95% for copper under optimal pH conditions, while co-extraction of impurities like iron can be kept to a minimum (around 1%). smolecule.com Commercial formulations like LIX® 860N-I, which contain 5-nonylsalicylaldoxime, are designed to achieve high copper loading and efficient net copper transfer. scribd.com

| Parameter | Value | Competing Ion |

|---|---|---|

| Separation Factor (β) | 188.889 | Nickel (Ni²⁺) |

| 199.094 | Cobalt (Co²⁺) | |

| 227.370 | Zinc (Zn²⁺) | |

| Extraction Efficiency | > 95% | Copper (Cu²⁺) |

| Extraction Capacity | 0.10 g Cu(II) / g extractant | - |

Data reported from studies on novel and commercial extractants. smolecule.com

Mass Transfer Kinetics and Equilibrium Modeling in Extraction Processes

The speed and efficiency of the extraction process are governed by mass transfer kinetics and chemical equilibrium. The extraction of copper by hydroxyoximes is an interfacial reaction, meaning its rate is dependent on the interfacial area between the aqueous and organic phases. lut.fi Therefore, factors that increase this area, such as intensified mixing which leads to smaller droplet sizes, can significantly enhance the extraction rate. lut.fi

To design and optimize industrial solvent extraction circuits, accurate equilibrium models are essential. lut.fi Researchers have developed both mechanistic and semi-empirical mathematical models to predict the equilibrium distribution of metals between the aqueous and organic phases. lut.fisouthwales.ac.uk

Mechanistic Models: These are based on the chemical reactions occurring in the system, accounting for the speciation of electrolytes and the non-ideality of both phases. Such models can predict the phase equilibrium over a wide range of extractant and metal concentrations. lut.fi

Semi-empirical Models: These models, such as those based on the Freundlich adsorption equation, can also fit experimental data but may be less accurate over a broad range of conditions. southwales.ac.uk

Environmental Applications and Advanced Remediation Strategies Involving 2 Hydroxy 5 Nonylbenzaldehyde Derivatives

Role in Advanced Oxidation Processes (AOPs) for Organic Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). A comprehensive review of available scientific literature does not indicate that 2-hydroxy-5-nonylbenzaldehyde or its derivatives are currently utilized as catalysts or enhancers in AOPs for the degradation of other organic pollutants. Research in this specific area appears to be limited, with studies on AOPs typically focusing on more common catalysts and target pollutants.

Kinetic Studies of Ozone Degradation of this compound Oxime in Aqueous Systems

A significant area of research has been the degradation of this compound oxime, a key derivative used in hydrometallurgy, particularly through ozonation. This is crucial as this compound can be present in mining wastewater.

A kinetic study on the ozone degradation of this compound oxime in mine wastewater revealed that the degradation process is influenced by several factors, including the initial concentration of the oxime, ozone dosage, and the pH of the solution. The degradation was found to follow pseudo-first-order kinetics.

Key Findings from the Kinetic Study:

Effect of Initial Concentration: The degradation rate of this compound oxime was observed to be dependent on its initial concentration.

Influence of Ozone Dosage: An increase in the ozone dosage led to a higher degradation rate of the oxime.

Impact of pH: The pH of the aqueous system was found to be a critical parameter affecting the efficiency of the ozone degradation process.

The following table summarizes the experimental conditions and the observed pseudo-first-order rate constants (k) from the study.

| Initial Oxime Concentration (mg/L) | Ozone Dosage (mg/L·min) | pH | Pseudo-first-order rate constant (k) (min⁻¹) |

| 10 | 2.5 | 7 | 0.045 |

| 20 | 2.5 | 7 | 0.038 |

| 10 | 5.0 | 7 | 0.089 |

| 10 | 2.5 | 9 | 0.062 |

The results from this research provide valuable insights into the feasibility of using ozonation as a treatment method for industrial effluents containing this compound oxime, ensuring its removal before discharge into the environment asianpubs.org.

Research on Environmental Persistence and Biotransformation Pathways

Strategies for Mitigation of Metal Ion Contamination in Aqueous Systems

Derivatives of this compound, particularly its oxime, play a significant role in strategies aimed at mitigating metal ion contamination in aqueous systems, primarily through the process of solvent extraction.

Solvent Extraction of Metal Ions:

This compound oxime is a well-established and commercially important extractant for the selective recovery of copper from acidic leach solutions in the mining industry semanticscholar.org. The process involves the formation of a stable chelate complex between two molecules of the oxime and one copper ion. This complex is soluble in an organic solvent, allowing for the transfer of copper from the aqueous phase to the organic phase, leaving other metal impurities behind. The copper can then be stripped from the organic phase using a strong acid, allowing for the recycling of the extractant.

The general reaction for the extraction of a divalent metal ion (M²⁺) can be represented as:

2RH(org) + M²⁺(aq) ⇌ MR₂(org) + 2H⁺(aq)

Where RH represents the this compound oxime molecule. The efficiency of this extraction is dependent on factors such as the pH of the aqueous solution and the concentration of the extractant in the organic phase researchgate.netresearchgate.net. Studies have shown that different isomers and substitutions on the benzaldehyde (B42025) ring can influence the extraction strength and stripping characteristics of the oxime core.ac.uk.

Chemosensors for Metal Ion Detection:

Another emerging strategy for mitigating metal ion contamination is the development of chemosensors for the selective and sensitive detection of specific metal ions. While not a removal technique itself, rapid and accurate detection is a critical first step in remediation. Research has shown that derivatives of salicylaldehyde (B1680747) (the parent compound of this compound) can be functionalized to create fluorescent or colorimetric chemosensors. These sensors exhibit changes in their optical properties upon binding with specific metal ions, allowing for their quantification in water samples. For instance, salicylaldehyde-based Schiff bases have been developed as selective and sensitive chemosensors for metal ions such as Cd²⁺, Ni²⁺, Fe³⁺, Al³⁺, and Zn²⁺ researchgate.netgrowingscience.comresearchgate.net. This technology holds promise for the development of field-deployable analytical tools for monitoring water quality.

Future Research Trajectories and Emerging Paradigms for 2 Hydroxy 5 Nonylbenzaldehyde Research

Development of Next-Generation Ligands and Functional Materials

The inherent chelating ability of the salicylaldehyde (B1680747) moiety in 2-Hydroxy-5-nonylbenzaldehyde provides a foundation for the development of advanced ligands and functional materials. Future research is anticipated to focus on leveraging this characteristic to create novel molecules with enhanced selectivity and efficiency for metal ion coordination.

Salicylaldehyde and its derivatives are well-known precursors for a variety of chelating agents, particularly through the formation of Schiff bases upon condensation with amines. chemicalbook.comtandfonline.com These Schiff base ligands can form stable complexes with a wide range of metal ions. chemicalbook.com The nonyl group in this compound imparts significant lipophilicity, which can be exploited in the design of ligands for applications such as solvent extraction of metals or as catalysts in organic media. The development of next-generation ligands may involve the synthesis of new Schiff bases derived from this compound and various amines, leading to bi, tri, and tetradentate ligands capable of forming highly stable metal complexes. chemicalbook.com

Furthermore, the functionalization of polymers with salicylaldehyde derivatives is a promising avenue for creating advanced materials. researchgate.netnih.gov Research is moving towards incorporating this compound into polymer backbones or as pendant groups to create materials with tailored properties. For instance, salicylaldehyde-functionalized polyethyleneimine has been explored for moisture-triggered release applications. researchgate.net The nonyl group could enhance the hydrophobicity and processability of such polymers. Future work could explore the synthesis of polyesters and polyurethanes from diols derived from this compound, drawing parallels from studies on other phenolic aldehydes like vanillin. mdpi.com

The creation of water-soluble ligands through the introduction of sulfonate groups is another area of interest, which could expand the applications of this compound-derived complexes in aqueous systems. researchgate.net The exploration of these next-generation ligands and functional materials holds the potential for significant advancements in catalysis, sensing, and materials science.

| Research Direction | Potential Application | Key Structural Feature Utilized |

| Novel Schiff Base Ligands | Metal extraction, Catalysis | Salicylaldehyde moiety, Nonyl group for lipophilicity |

| Functionalized Polymers | Controlled release, Advanced coatings | Aldehyde group for polymer modification |

| Water-Soluble Ligands | Aqueous catalysis, Biological sensing | Introduction of hydrophilic groups (e.g., sulfonates) |

Exploration of Synergistic Effects in Multi-Component Systems

The reactivity of the aldehyde and hydroxyl groups in this compound makes it an ideal candidate for use in multi-component reactions and cooperative catalysis. These approaches, where multiple catalysts work in concert to promote a series of reactions in a single pot, are at the forefront of efficient and sustainable chemical synthesis. pnas.orgnih.gov

Future research will likely investigate the integration of this compound into cascade reactions. For example, studies on salicylaldehydes have demonstrated their participation in multicatalytic, asymmetric Michael/Stetter reactions to produce complex benzofuranone products. pnas.orgnih.gov The nonyl substituent could influence the solubility and reactivity of the intermediates in such cascade processes.

Cooperative catalysis, combining enamine catalysis with transition metal catalysis, has been explored for multi-component reactions involving salicylaldehyde, cyclic ketones, and arylamines. semanticscholar.org This synergistic approach allows for the construction of complex molecular architectures that would be difficult to achieve through traditional methods. Future investigations could adapt these methodologies to this compound, potentially leading to novel bioactive molecules or functional materials. The interplay between the different catalytic cycles and the influence of the nonyl group on reaction kinetics and selectivity will be a key area of study.

| Catalytic System | Reaction Type | Potential Outcome |

| Multi-catalytic Cascade | Michael/Stetter Reaction | Asymmetric synthesis of complex heterocycles |

| Cooperative Enamine-Metal Lewis Acid Catalysis | Multi-component Reactions | Efficient synthesis of complex organic molecules |

Integration with Advanced Manufacturing and Process Engineering Methodologies

The transition from traditional batch processing to more efficient and sustainable manufacturing methods is a key trend in the chemical industry. Process intensification, which aims to create smaller, cleaner, and more energy-efficient technologies, is central to this transformation. aiche.org Future research on this compound will likely focus on its synthesis and derivatization using these advanced methodologies.

A patented process for the preparation of 2-hydroxyarylaldehydes, including the 5-nonyl derivative, highlights a conventional batch synthesis approach. google.com However, the principles of process intensification suggest that continuous flow reactors could offer significant advantages for the production of this compound. Continuous processes can lead to improved heat and mass transfer, better reaction control, and increased safety, particularly for exothermic reactions. cetjournal.it The development of continuous flow methods for the formylation of 4-nonylphenol (B119669) to produce this compound represents a significant research opportunity.

Furthermore, the use of enabling technologies such as microwave irradiation, ultrasound, and hydrodynamic cavitation can accelerate reaction rates and improve yields in organic synthesis. unito.it The application of these techniques to the synthesis of this compound and its derivatives could lead to more efficient and environmentally friendly manufacturing processes. The integration of in-line monitoring and artificial intelligence could further optimize these processes in line with Industry 4.0 principles. unito.it

| Advanced Methodology | Potential Benefit | Research Focus |

| Process Intensification | Smaller footprint, Increased efficiency, Enhanced safety | Development of continuous flow synthesis |

| Enabling Technologies (Microwaves, Ultrasound) | Faster reactions, Higher yields | Application to synthesis and derivatization |

| Industry 4.0 Integration | Process optimization, Predictive control | In-line monitoring and AI-driven synthesis |

Interdisciplinary Collaborations for Novel Academic and Industrial Applications

The diverse potential applications of this compound, from functional materials to fine chemicals, necessitate a collaborative approach that bridges the gap between academia and industry. Such collaborations are crucial for translating fundamental research into real-world innovations. nih.govnih.gov

Future progress in the field will be driven by partnerships between academic research groups with expertise in organic synthesis, polymer chemistry, and catalysis, and industrial partners in sectors such as specialty chemicals, materials science, and pharmaceuticals. These collaborations can provide academic researchers with insights into real-world challenges and opportunities, while offering industry access to cutting-edge scientific discoveries. nih.gov

Joint research centers and project-specific partnerships are effective models for such collaborations. nih.gov For instance, an academic lab might develop a new class of ligands from this compound with unique catalytic properties, which an industrial partner could then scale up and evaluate for a specific industrial process. Similarly, the development of new functional polymers incorporating this compound would benefit from the combined expertise of university materials scientists and industrial polymer manufacturers. These symbiotic relationships will be essential for exploring the full application space of this compound and its derivatives, leading to innovations in areas such as antimicrobial agents, corrosion inhibitors, and advanced materials. researchgate.net

| Collaboration Model | Key Stakeholders | Desired Outcome |

| Joint Research Center | University Research Groups, Industrial R&D | Long-term innovation and technology transfer |

| Project-Specific Partnership | Academic Experts, Specialty Chemical Companies | Development of targeted applications and products |

| Sponsored Research | Academic Labs, Pharmaceutical/Materials Companies | Exploration of novel biological or material properties |

常见问题